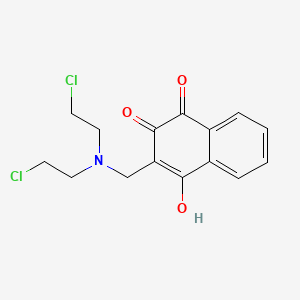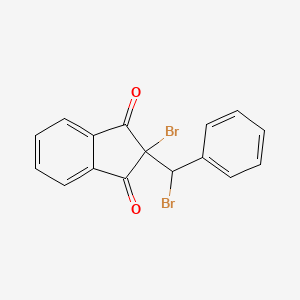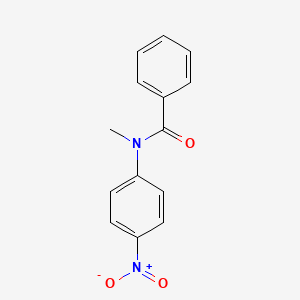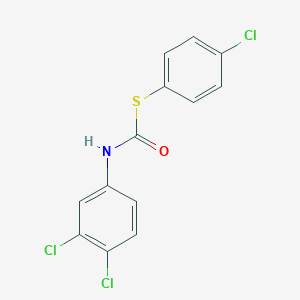
S-(4-Chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate: is a chemical compound with the molecular formula C13H8Cl3NOS and a molecular weight of 332.638 g/mol . This compound is known for its unique structure, which includes both chlorophenyl and thiocarbamate groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate typically involves the reaction of 4-chlorophenyl isothiocyanate with 3,4-dichloroaniline. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(4-Chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under reflux conditions in polar solvents.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiocarbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and stability under different chemical conditions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development studies .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with specific biological targets, offering possibilities for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of S-(4-Chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- S-(4-Chlorophenyl) N-(2,4-dichlorophenyl)thiocarbamate
- S-(4-Chlorophenyl) N-(2,5-difluorophenyl)thiocarbamate
- S-(4-Chlorophenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
- S-(4-Chlorophenyl) N-(propyl)thiocarbamate
Comparison: S-(4-Chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate stands out due to its specific substitution pattern on the phenyl rings, which influences its reactivity and biological activity. Compared to its analogs, it exhibits unique properties that make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
108923-27-9 |
|---|---|
Molekularformel |
C13H8Cl3NOS |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
S-(4-chlorophenyl) N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C13H8Cl3NOS/c14-8-1-4-10(5-2-8)19-13(18)17-9-3-6-11(15)12(16)7-9/h1-7H,(H,17,18) |
InChI-Schlüssel |
GJFBRWHBAOSNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


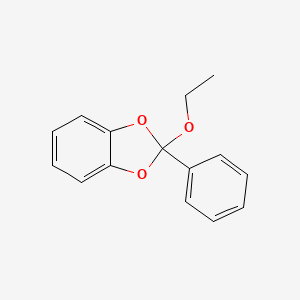
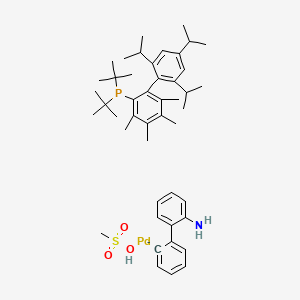
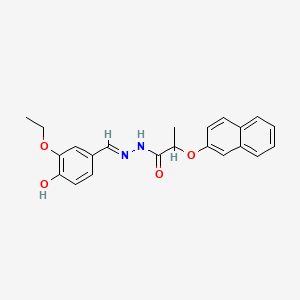
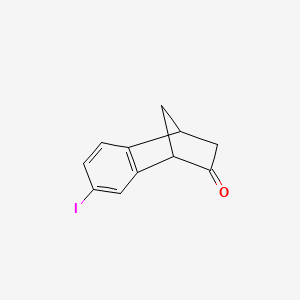
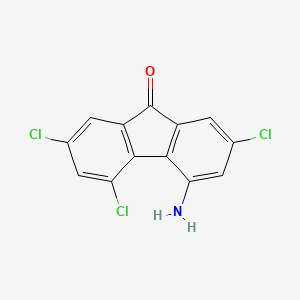
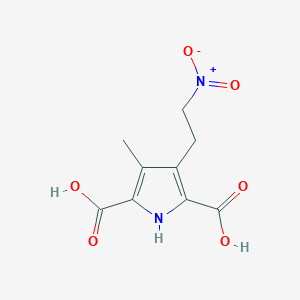
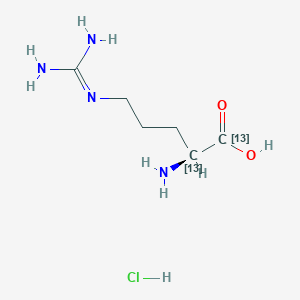
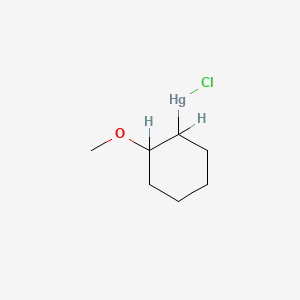
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
